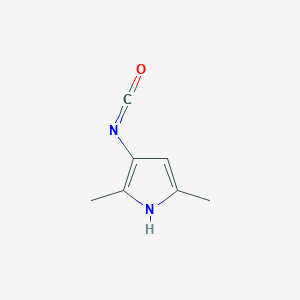

3-Isocyanato-2,5-dimethyl-1H-pyrrole

Description

3-Isocyanato-2,5-dimethyl-1H-pyrrole (CAS: 1484252-01-8) is a heterocyclic compound with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.20 g/mol . It belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. The compound features an isocyanate (-NCO) functional group at the 3-position and methyl groups at the 2- and 5-positions, which confer steric and electronic effects influencing its reactivity and stability. It is primarily used as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

3-isocyanato-2,5-dimethyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-7(8-4-10)6(2)9-5/h3,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAHIHBLPDOGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-2,5-dimethyl-1H-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with phosgene (COCl2) or a similar reagent that introduces the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

2,5-dimethylpyrrole+phosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.

Substitution Reactions: The methyl groups on the pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Polymerization: The compound can polymerize under certain conditions, forming polyureas or other polymeric materials.

Common Reagents and Conditions

Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Substitution Reactions: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.

Polymerization: Catalysts and specific reaction conditions (e.g., temperature, pressure) are employed to control the polymerization process.

Major Products Formed

Urea Derivatives: Formed from nucleophilic addition reactions with amines.

Halogenated or Nitrated Pyrroles: Resulting from substitution reactions.

Polymeric Materials: Produced through polymerization processes.

Scientific Research Applications

3-Isocyanato-2,5-dimethyl-1H-pyrrole has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Isocyanato-2,5-dimethyl-1H-pyrrole primarily involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. These reactions can modify the structure and function of target molecules, influencing various biochemical and chemical processes.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Isocyanato-2,5-dimethyl-1H-pyrrole and Analogues

Key Observations :

Reactivity: The isocyanate group in this compound enables nucleophilic additions (e.g., with amines or alcohols), making it distinct from non-isocyanated analogues like 2,5-dimethyl-1H-pyrrole . 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole (C₁₂H₁₂IN) exhibits electrophilic substitution reactivity due to the iodophenyl group, contrasting with the isocyanate’s electrophilic character .

Steric Effects: The 2,5-dimethyl substitution in this compound hinders access to the pyrrole ring’s β-positions, a feature absent in 1-isocyano-3-methoxybenzene (C₇H₈N₂O) .

Synthetic Utility :

- This compound is specialized for constructing urea or carbamate linkages in drug candidates, whereas 2,5-dimethyl-1H-pyrrole is more commonly used in catalysis (e.g., copper-catalyzed carbene transfer reactions) .

Reaction Selectivity in Pyrrole Derivatives

Research by Rodríguez et al. demonstrated that alkyl-substituted pyrroles exhibit regioselectivity in carbene transfer reactions. For example:

- 2,5-Dimethyl-1H-pyrrole undergoes functionalization at the Cβ-H bond due to steric shielding of the Cα positions by methyl groups .

- In contrast, 2-ethyl-1H-pyrrole (lacking methyl groups) reacts preferentially at the Cα-H bond .

This highlights how substituents in This compound may similarly direct reactivity, though its isocyanate group introduces additional complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.